
10-(Dibutylamino)decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Dibutylamino)decan-1-ol is a chemical compound with the molecular formula C18H39NO. It is a long-chain aliphatic alcohol with a dibutylamino group attached to the decane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Dibutylamino)decan-1-ol typically involves the reaction of decan-1-ol with dibutylamine. One common method is the nucleophilic substitution reaction where decan-1-ol is reacted with dibutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Dibutylamino)decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of decanoic acid or decanone.
Reduction: Formation of decylamine.
Substitution: Formation of decyl halides or esters.
Applications De Recherche Scientifique
10-(Dibutylamino)decan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 10-(Dibutylamino)decan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with lipid bilayers and proteins. This interaction can alter the permeability of cell membranes and enhance the solubility of hydrophobic compounds. The dibutylamino group provides additional hydrophobic interactions, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decan-1-ol: A primary alcohol with similar surfactant properties but lacks the dibutylamino group.
Dibutylamine: An amine with similar hydrophobic properties but lacks the long aliphatic chain.
10-(Dimethylamino)decan-1-ol: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
10-(Dibutylamino)decan-1-ol is unique due to the presence of both a long aliphatic chain and a dibutylamino group. This combination provides enhanced surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
5341-91-3 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
10-(dibutylamino)decan-1-ol |
InChI |
InChI=1S/C18H39NO/c1-3-5-15-19(16-6-4-2)17-13-11-9-7-8-10-12-14-18-20/h20H,3-18H2,1-2H3 |
Clé InChI |
ZALSWEIVLRJOPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


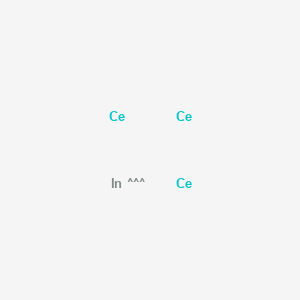
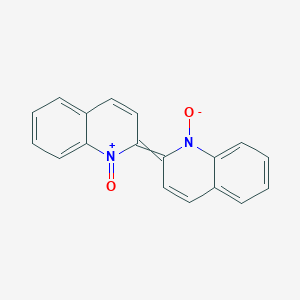
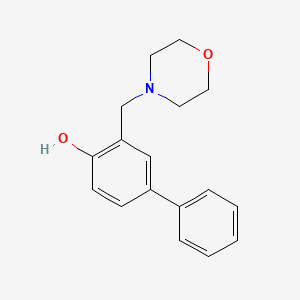
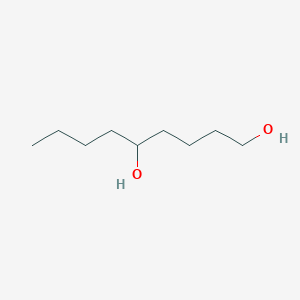
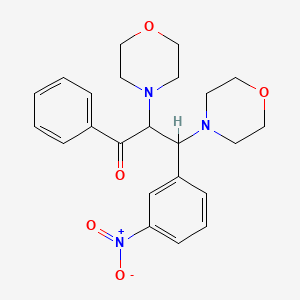
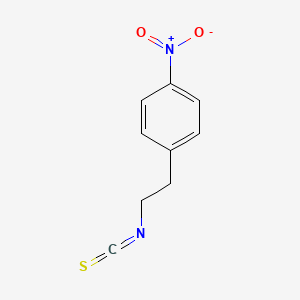
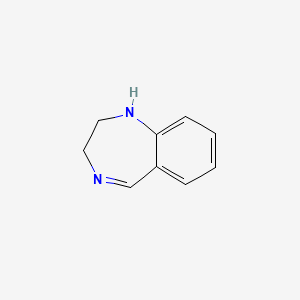
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)

